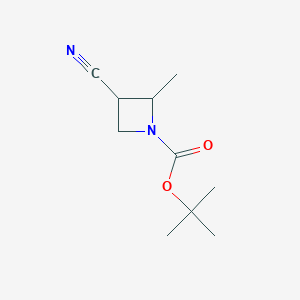

Tert-butyl3-cyano-2-methylazetidine-1-carboxylate

Description

Tert-butyl 3-cyano-2-methylazetidine-1-carboxylate is a substituted azetidine derivative featuring a four-membered saturated ring system. The azetidine core is substituted at position 2 with a methyl group and at position 3 with a cyano (-CN) functional group. The tert-butyl carbamate (Boc) group at position 1 serves as a protective moiety, enhancing stability during synthetic processes.

Key Properties (Inferred):

- Molecular Formula: C₁₀H₁₆N₂O₂

- Molecular Weight: ~196.25 g/mol

- Functional Groups: Cyano (-CN), methyl (-CH₃), tert-butyl carbamate (-Boc).

- Applications: Likely used as a synthetic intermediate in medicinal chemistry, leveraging the azetidine ring’s conformational strain for bioactive molecule design.

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

tert-butyl 3-cyano-2-methylazetidine-1-carboxylate |

InChI |

InChI=1S/C10H16N2O2/c1-7-8(5-11)6-12(7)9(13)14-10(2,3)4/h7-8H,6H2,1-4H3 |

InChI Key |

FIKMQIMWCSDETR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-cyano-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methylazetidine-1-carboxylate with a cyanating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to achieve high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control tests to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-cyano-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 3-cyano-2-methylazetidine-1-carboxylate features a tert-butyl group, a cyano group, and an azetidine ring. Its molecular formula is , with a molecular weight of approximately 196.25 g/mol. The presence of these functional groups contributes to its unique chemical reactivity and potential biological activity.

Drug Development

Tert-butyl 3-cyano-2-methylazetidine-1-carboxylate has shown promise as a lead compound in drug development due to its ability to interact with various biological targets. Its structural characteristics allow for modifications that can enhance its pharmacological properties.

Case Study: Anticancer Agents

Recent studies have explored the synthesis of derivatives of this compound aimed at developing anticancer agents. For example, modifications to the azetidine ring have been linked to improved selectivity and potency against specific cancer cell lines, demonstrating its potential as a scaffold for new therapeutic agents .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Research indicates that derivatives may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Synthetic Intermediates

Tert-butyl 3-cyano-2-methylazetidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Table 1: Reactions Involving Tert-butyl 3-cyano-2-methylazetidine-1-carboxylate

Interaction with Biological Targets

Studies on the interactions of tert-butyl 3-cyano-2-methylazetidine-1-carboxylate with various biological systems have been conducted to assess its therapeutic effects. Preliminary results suggest that it may modulate enzyme activity or receptor interactions, which could lead to significant pharmacological effects.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that certain derivatives inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Mechanism of Action

The mechanism of action of tert-butyl3-cyano-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s cyano group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. These interactions can modulate various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Tert-butyl 3-amino-2-methylazetidine-1-carboxylate (CAS: 1368087-42-6)

- Structure: Replaces the cyano group at position 3 with an amino (-NH2) group.

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol .

- Reactivity: The amino group enables nucleophilic reactions (e.g., amide bond formation), whereas the cyano group in the target compound may participate in nitrile-specific reactions (e.g., hydrolysis to carboxylic acids or reduction to amines).

(S)-Tert-butyl 2-(5-(3-cyanophenyl)-1,3,4-oxadiazol-2-yl)pyrrolidine-1-carboxylate (BP 2690, CAS: 147959-19-1)

- Structure: Features a pyrrolidine (five-membered ring) instead of azetidine, with a 1,3,4-oxadiazole and 3-cyanophenyl substituent.

- Molecular Complexity : The oxadiazole and phenyl groups introduce aromaticity and planar rigidity, contrasting with the azetidine’s compact, strained structure .

- Applications : Likely used in drug discovery due to oxadiazole’s role as a bioisostere for ester or amide groups.

(S)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate (BP 2691, CAS: 117049-14-6)

- Structure : Oxazolidine (five-membered ring with O and N) replaces azetidine. Contains dimethyl and 2-oxoethyl substituents.

- Functional Groups : The 2-oxoethyl group introduces ketone reactivity, while the dimethyl groups enhance steric hindrance .

- Applications: Potential use in asymmetric synthesis or as a chiral auxiliary.

Data Table: Comparative Analysis

*Molecular weights for BP 2690 and BP 2691 are estimated based on structural analysis.

Research Findings and Implications

Ring Strain and Reactivity :

- The azetidine ring in the target compound exhibits higher ring strain compared to pyrrolidine (BP 2690) or oxazolidine (BP 2691). This strain can enhance reactivity in ring-opening or functionalization reactions, making it valuable for constructing complex molecules .

Functional Group Influence: The cyano group in the target compound offers distinct reactivity compared to the amino group in its analog.

Applications in Drug Design: Azetidines are increasingly used as saturated bioisosteres for piperidines or pyrrolidines to improve metabolic stability and binding affinity. The cyano substitution may further modulate pharmacokinetic properties .

Synthetic Challenges :

- Steric hindrance from the tert-butyl group in all compared compounds necessitates optimized reaction conditions (e.g., elevated temperatures or catalysts) for efficient deprotection or functionalization.

Biological Activity

Tert-butyl 3-cyano-2-methylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse research sources.

Chemical Structure and Synthesis

The chemical structure of tert-butyl 3-cyano-2-methylazetidine-1-carboxylate includes a tert-butyl group, a cyano group, and an azetidine ring. Its molecular formula is with a molecular weight of approximately 182.22 g/mol. The synthesis typically involves multi-step reactions, which may include the following:

- Formation of the Azetidine Ring : The azetidine structure can be synthesized through cyclization reactions involving appropriate precursors.

- Addition of the Cyano Group : The introduction of the cyano group often employs nucleophilic substitution techniques.

- Carboxylation : The carboxylate group can be introduced using carboxylic acids or derivatives under specific reaction conditions.

Antimicrobial Properties

Recent studies have indicated that tert-butyl 3-cyano-2-methylazetidine-1-carboxylate exhibits notable antimicrobial activity. For example, it has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion assays. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Klebsiella pneumoniae | 12 |

| Staphylococcus aureus | 18 |

Anticancer Activity

Tert-butyl 3-cyano-2-methylazetidine-1-carboxylate has also been explored for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent. The compound's efficacy was evaluated against various cancer types, including breast and lung cancer cells.

The biological activity of tert-butyl 3-cyano-2-methylazetidine-1-carboxylate appears to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- Receptor Interaction : Preliminary studies suggest interactions with specific receptors that could modulate cellular signaling pathways associated with growth and proliferation.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Abbas et al. (2023) evaluated the antimicrobial activity of various azetidine derivatives, including tert-butyl 3-cyano-2-methylazetidine-1-carboxylate. The results indicated that this compound exhibited superior activity against gram-positive and gram-negative bacteria compared to other derivatives in the series .

- Anticancer Research : Another investigation focused on the cytotoxic effects of tert-butyl 3-cyano-2-methylazetidine-1-carboxylate on human lung adenocarcinoma cells (A549). Results indicated a dose-dependent increase in apoptosis markers, supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.